molecular formula C20H32B2O6 B2471677 2,2'-(4,5-Dimethoxy-1,2-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) CAS No. 1338078-40-2

2,2'-(4,5-Dimethoxy-1,2-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B2471677
CAS No.: 1338078-40-2
M. Wt: 390.09
InChI Key: DHARUFNTQZNQOZ-UHFFFAOYSA-N
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Description

2,2’-(4,5-Dimethoxy-1,2-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a boronic ester compound with the molecular formula C20H32B2O6 and a molecular weight of 390.09 g/mol . This compound is characterized by its two boronate ester groups attached to a dimethoxy-substituted phenylene ring. It is commonly used in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(4,5-Dimethoxy-1,2-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of 4,5-dimethoxy-1,2-dibromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures (around 80-100°C) for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2’-(4,5-Dimethoxy-1,2-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or styrene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2,2’-(4,5-Dimethoxy-1,2-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,2’-(4,5-Dimethoxy-1,2-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or styrene product . The molecular targets are the palladium catalyst and the halide substrate, and the pathways involved include oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,2’-(4,5-Dimethoxy-1,2-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) lies in its specific substitution pattern on the phenylene ring, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in certain cross-coupling reactions where electronic effects play a crucial role .

Properties

IUPAC Name

2-[4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32B2O6/c1-17(2)18(3,4)26-21(25-17)13-11-15(23-9)16(24-10)12-14(13)22-27-19(5,6)20(7,8)28-22/h11-12H,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHARUFNTQZNQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2B3OC(C(O3)(C)C)(C)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32B2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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